2-Aminoethanolethanedioate
Description
2-Aminoethanolethanedioate, systematically named bis(2-hydroxyethyl)ammonium oxalate (B1200264), is an organic salt resulting from the acid-base reaction between the alkanolamine, 2-aminoethanol (also known as ethanolamine), and the dicarboxylic acid, ethanedioic acid (oxalic acid). The stoichiometry of this reaction is typically a 2:1 ratio, yielding a compound with the chemical formula (HOCH₂CH₂NH₃)₂C₂O₄. While not as extensively studied as some other organic salts, 2-Aminoethanolethanedioate serves as a valuable model for understanding ionic interactions, hydrogen bonding, and the formation of supramolecular structures. Its bifunctional nature, possessing both hydroxyl and ammonium (B1175870) groups from the cation and the versatile coordinating ability of the oxalate anion, makes it a compound of interest in various research domains.
The study of simple organic salts derived from the reaction of amines and carboxylic acids has a long history in organic chemistry. These reactions are fundamental acid-base neutralizations. The preparation of amine salts of oxalic acid, in particular, has been a common practice for the isolation, purification, and characterization of amines. The formation of a crystalline oxalate salt can be a straightforward method to obtain a solid derivative of a liquid amine, facilitating its handling and analysis.
Early research into compounds like 2-Aminoethanolethanedioate was often driven by the need to understand the physical and chemical properties of organic salts. Investigations would typically involve determining melting points, solubilities, and the nature of the ionic bonding. The reaction between ethanolamine (B43304) and oxalic acid is exothermic and readily proceeds to form the salt. sciencemadness.org Discussions in scientific forums highlight that carrying out this reaction in a solvent like alcohol helps to control the reaction rate and promotes the formation of a stable salt paste or powder. sciencemadness.org The primary historical interest in such compounds was often related to their utility in synthetic chemistry, for example, as a means to protect or modify the functionality of the parent amine or carboxylic acid.
The structural framework of 2-Aminoethanolethanedioate is defined by the ionic bond between the 2-hydroxyethylammonium cation and the ethanedioate (oxalate) dianion. The transfer of protons from the two carboxylic acid groups of oxalic acid to the amino groups of two ethanolamine molecules results in the formation of the salt.
The key functional groups present in 2-Aminoethanolethanedioate are:
Hydroxyl Group (-OH): Originating from the ethanolamine, this group is capable of participating in hydrogen bonding.
Ammonium Group (-NH₃⁺): The protonated amine group carries a positive charge and acts as a hydrogen bond donor.
Ethanedioate (Oxalate) Group (C₂O₄²⁻): This dianion features four oxygen atoms that can act as hydrogen bond acceptors and are also capable of coordinating with metal ions. byjus.comwikipedia.org
The interplay of these functional groups through extensive hydrogen bonding networks is a defining feature of the crystal structure of this and related ammonium oxalate salts. These interactions dictate the packing of the ions in the solid state, leading to the formation of complex three-dimensional supramolecular architectures. nih.govnih.gov The oxalate anion itself can adopt different conformations, being either planar or twisted, which further influences the crystal packing. nih.gov
Table 1: Key Functional Groups in 2-Aminoethanolethanedioate
| Functional Group | Chemical Formula | Origin | Role in Structure |
| Hydroxyl | -OH | 2-Aminoethanol | Hydrogen bond donor/acceptor |
| Ammonium | -NH₃⁺ | 2-Aminoethanol | Cationic charge carrier, hydrogen bond donor |
| Ethanedioate (Oxalate) | C₂O₄²⁻ | Ethanedioic Acid | Anionic charge carrier, hydrogen bond acceptor, metal coordination site |
The significance of 2-Aminoethanolethanedioate and similar compounds spans both organic and inorganic chemistry.
In organic chemistry , the formation of amine-carboxylate salts is a fundamental concept in acid-base chemistry. These salts are often used in crystal engineering to design and construct novel supramolecular assemblies with specific topologies and properties. iucr.org The predictable nature of the hydrogen bonding between ammonium groups and carboxylate groups makes them reliable building blocks for creating complex crystalline networks. The study of such structures provides insights into non-covalent interactions, which are crucial in areas like molecular recognition and materials science. The formation of oxalate salts is also a well-established method for the resolution of racemic amines.
In inorganic chemistry , the ethanedioate (oxalate) anion is a versatile ligand that can coordinate to metal ions in various ways, acting as a bidentate or bridging ligand. wikipedia.orgwikipedia.orgresearchgate.net This ability allows for the formation of a wide range of coordination complexes, including mononuclear, binuclear, and polymeric structures. wikipedia.org While 2-Aminoethanolethanedioate itself is a simple salt, the oxalate anion it contains is a key component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The thermal decomposition of metal oxalates is a common method for preparing metal oxides with controlled stoichiometry and morphology. frontiersin.org The 2-hydroxyethylammonium cation, in this context, can act as a counterion, influencing the crystal packing and properties of the resulting metal-oxalate complexes.
Table 2: Physicochemical Properties of Constituent Ions
| Ion | Formula | Molar Mass ( g/mol ) | Key Properties |
| 2-Hydroxyethylammonium | C₂H₈NO⁺ | 62.09 | Contains both hydroxyl and ammonium functional groups. |
| Ethanedioate (Oxalate) | C₂O₄²⁻ | 88.02 | Dianion, acts as a bidentate or bridging ligand in coordination chemistry. wikipedia.org |
Properties
Molecular Formula |
C6H16N2O6 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-hydroxyethylazanium;oxalate |
InChI |
InChI=1S/2C2H7NO.C2H2O4/c2*3-1-2-4;3-1(4)2(5)6/h2*4H,1-3H2;(H,3,4)(H,5,6) |
InChI Key |
LRWMQRKAIGWOKP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH3+].C(CO)[NH3+].C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Diverse Synthetic Routes to 2-Aminoethanolethanedioate and Analogues
The synthesis of 2-Aminoethanolethanedioate, also known as bis[(2-hydroxyethyl)ammonium] oxalate (B1200264), and its related compounds can be achieved through several distinct routes. These methods range from direct acid-base reactions to the use of oxalic acid derivatives and catalytic approaches.
Direct Salt Formation Processes
The most straightforward method for preparing 2-Aminoethanolethanedioate is through the direct acid-base neutralization reaction between 2-aminoethanol and oxalic acid. In a typical procedure, an aqueous solution of oxalic acid is neutralized with an aqueous solution of ethanolamine (B43304). iucr.org The resulting salt, bis[(2-hydroxyethyl)ammonium] oxalate, can be isolated by concentrating the solution and allowing the crystals to deposit upon cooling. iucr.org The product is then typically washed with a solvent like ethanol (B145695) and air-dried. iucr.org
This direct salt formation is a common reaction between amines and carboxylic acids, where the basic amine neutralizes the acidic carboxylic acid to form an ammonium (B1175870) carboxylate salt. libretexts.org This initial acid-base reaction is generally fast. chemistrysteps.com
| Reactants | Solvent | Conditions | Product | Reference |
| Oxalic Acid, 2-Aminoethanol | Water | Neutralization to pH 8, concentration, cooling | bis[(2-hydroxyethyl)ammonium] oxalate | iucr.org |
| Carboxylic Acids, Amines | - | Mixing | Ammonium carboxylate salt | libretexts.org |
Reactions Involving β-Amino Alcohols and Oxalic Acid Derivatives
Analogues of 2-Aminoethanolethanedioate, such as N,N'-Bis(2-hydroxyethyl)oxamide, can be synthesized by reacting β-amino alcohols like 2-aminoethanol with derivatives of oxalic acid. One common derivative is diethyl oxalate. The reaction between diethyl oxalate and 2-aminoethanol yields N,N'-Bis(2-hydroxyethyl)oxamide. smolecule.comsciencemadness.org This reaction can proceed smoothly at room temperature under metal-free conditions, providing good yields of the corresponding oxalamide. researchgate.net
Another approach involves the use of oxalyl chloride. Alcohols can be treated with oxalyl chloride to form alkyl oxalates, which can then be used in further reactions. nih.gov While this is a general method for creating oxalate esters, these esters can subsequently react with amines to form amides. For instance, acyl chlorides react readily with primary and secondary amines to form amides. libretexts.org
| β-Amino Alcohol | Oxalic Acid Derivative | Conditions | Product | Reference |
| 2-Aminoethanol | Diethyl oxalate | Room temperature, metal-free | N,N'-Bis(2-hydroxyethyl)oxamide | smolecule.comresearchgate.net |
| Alcohols (general) | Oxalyl chloride | - | Alkyl oxalates | nih.gov |
| Primary/Secondary Amines | Acyl Chlorides | - | Amides | libretexts.org |
Catalytic Approaches in Synthesis
While the direct formation of 2-Aminoethanolethanedioate is typically a non-catalytic process, catalytic methods are employed for the synthesis of related compounds and for transformations of the starting materials. For instance, the synthesis of chiral bis(amino alcohol)oxalamides can be achieved, and these products can then act as catalysts themselves in other reactions, such as the addition of diethyl zinc to benzaldehyde. asianpubs.org
In a different context, catalysts are used for the dehydrogenation of amino alcohols to produce amino carboxylic acids. For example, a copper-zirconium based catalyst has been used for the dehydrogenation of N-methylethanolamine to sarcosine. google.com Furthermore, metallaphotoredox catalysis, using a combination of nickel and photoredox catalysts, has been developed to couple alkyl oxalates (derived from alcohols) with aryl halides. nih.gov
Catalytic systems are also investigated for promoting direct amide formation between carboxylic acids and amines, which can be a challenging transformation due to the initial acid-base reaction. Boronic acids have been explored as potential catalysts for this direct amidation. dur.ac.uk
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Asymmetric addition | Chiral bis(amino alcohol)oxalamides | Diethyl zinc, Benzaldehyde | Chiral secondary alcohols | asianpubs.org |
| Dehydrogenation | Copper-zirconium based | N-methylethanolamine | Sarcosine | google.com |
| Cross-coupling | Nickel and photoredox catalyst | Alkyl oxalates, Aryl halides | Csp³-Csp² coupled products | nih.gov |
| Direct amidation | Boronic acids (potential) | Carboxylic acids, Amines | Amides | dur.ac.uk |
Mechanistic Elucidation of Formation Reactions
Understanding the mechanism of formation for 2-Aminoethanolethanedioate and its analogues involves examining the reaction pathways and identifying key intermediates.
Reaction Pathway Mapping
R-NH₂ + R'-COOH ⇌ R-NH₃⁺R'-COO⁻
For the subsequent formation of an amide, which involves the elimination of water, energy input (heating) is typically required to overcome the activation barrier and shift the equilibrium. stackexchange.comlibretexts.org At elevated temperatures (e.g., >100-200°C), the ammonium carboxylate salt can dehydrate to form the corresponding amide. libretexts.orglibretexts.org
For reactions involving oxalic acid derivatives, the pathway is different. For example, the reaction of β-amino alcohols with dialkyl oxalates to form oxalamides has been studied computationally. A suggested two-step mechanism for the conversion of amino alcohols into an intermediate involves intramolecular catalysis by the hydroxyl group, which reduces the activation energy of the process. researchgate.net
Identification and Characterization of Reaction Intermediates
In the context of the direct reaction between a carboxylic acid and an amine, the primary and most readily identifiable intermediate is the ammonium carboxylate salt itself. libretexts.orgchemistrysteps.com This salt can often be isolated before further reaction to an amide. rsc.org
In the reaction of β-amino alcohols with diethyl oxalate, a proposed mechanism involves the formation of a tetrahedral intermediate following the nucleophilic attack of the amine on one of the ester carbonyl groups. researchgate.net Subsequent steps, including intramolecular proton transfers and elimination of ethanol, lead to the final oxalamide product. Computational studies have been used to map the energy profile of these intermediates. researchgate.net
More broadly, in direct amidation reactions, it has been observed that supramolecular intermediates, such as co-crystal salts between the reactants, precede the formation of the covalent amide bond. rsc.org These non-covalent assemblies can be isolated and have been shown to be true reaction intermediates. rsc.org In some proposed mechanisms for uncatalyzed amidation, a neutral intermediate pathway involving a hydrogen-bonded carboxylic acid dimer is considered accessible. dur.ac.uk
| Reaction | Intermediate Type | Method of Identification/Characterization | Reference |
| Amine + Carboxylic Acid | Ammonium carboxylate salt | Isolation, General knowledge of acid-base chemistry | libretexts.orgchemistrysteps.com |
| β-Amino alcohol + Dialkyl oxalate | Tetrahedral intermediate | Computational studies (DFT) | researchgate.net |
| Direct amidation | Supramolecular co-crystal salt | Isolation, PXRD analysis | rsc.org |
| Uncatalyzed amidation | Neutral H-bonded species | ¹H NMR studies, DFT computational studies | dur.ac.uk |
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography and Single-Crystal Structure Determination
Fundamental to understanding the three-dimensional arrangement of atoms and molecules in a crystalline solid, single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles. The absence of published research on the crystal structure of 2-Aminoethanolethanedioate means that critical information remains unknown.
Crystal Growth and Quality Assessment for Diffraction Studies
The methodology for growing single crystals of 2-Aminoethanolethanedioate suitable for diffraction studies has not been reported. Information regarding the choice of solvents, crystallization techniques (such as slow evaporation, vapor diffusion, or cooling), and methods for assessing crystal quality, which are crucial prerequisites for any crystallographic study, is unavailable.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonding is anticipated to be a dominant intermolecular force in 2-Aminoethanolethanedioate, given the presence of hydroxyl, amino, and carboxylate groups. A detailed analysis of the hydrogen-bonding network, including donor-acceptor distances and the formation of motifs like chains, sheets, or three-dimensional networks, is contingent on crystallographic data, which is currently not available.
Validation and Refinement Procedures in Crystallographic Analysis
The procedural details of crystallographic data collection, structure solution, and refinement, including parameters such as R-factors and goodness-of-fit, are integral to validating a crystal structure. As no such structure has been published, these details cannot be discussed.
Powder X-ray Diffraction Studies
Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases and assessing the purity of a bulk sample.
Phase Identification and Purity Assessment
A standard PXRD pattern for 2-Aminoethanolethanedioate, which would serve as a fingerprint for its identification and for the detection of any crystalline impurities, has not been found in the scientific literature. Such a pattern would be characterized by a series of diffraction peaks at specific 2θ angles, corresponding to the crystalline lattice of the compound.
Investigation of Polymorphism and Solid-State Structural Variability
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in oxalate-containing compounds has revealed the existence of various crystalline forms, often differing in their hydration state. nih.govnih.govresearchgate.net
For instance, related diamine oxalates, such as 1,5-pentanediamine oxalate (B1200264), have been shown to exist as both an anhydrate and a dihydrate. nih.gov These forms possess different crystal lattices and hydrogen-bonding networks, which in turn affect their stability and physical properties. Similarly, coordination polymers involving oxalates can exhibit different polymorphic frameworks, such as monoclinic and triclinic systems, which can influence their catalytic activities. nih.govresearchgate.net
While specific studies on the polymorphism of 2-Aminoethanolethanedioate are not extensively documented in the reviewed literature, the propensity of both amines and oxalates to form extensive hydrogen bonds suggests a high likelihood of structural variability. The interaction between the ethanolammonium cation and the oxalate dianion, mediated by hydrogen bonds involving the ammonium (B1175870) (-NH₃⁺), hydroxyl (-OH), and carboxylate (-COO⁻) groups, can lead to the formation of different stable packing arrangements in the solid state. The presence of water molecules can further complicate this landscape, leading to the formation of various hydrated forms. Hirshfeld surface analysis is a common tool used to visualize and quantify the intermolecular interactions, such as the prominent O···H/H···O and H···H contacts, that govern these crystalline structures. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of advanced spectroscopic techniques is employed to provide a comprehensive understanding of the molecular structure and chemical environment of 2-Aminoethanolethanedioate.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of 2-Aminoethanolethanedioate is expected to be a composite of the characteristic vibrations of the ethanolammonium cation and the oxalate anion.
The oxalate anion (C₂O₄²⁻) has a structure that can vary between planar (D₂h symmetry) and nonplanar (D₂d symmetry), which affects its vibrational spectra. walisongo.ac.id In the solid state, strong ionic interactions often favor a planar conformation. Key vibrational modes for the oxalate moiety include strong absorptions corresponding to the asymmetric and symmetric stretching of the C=O and C-O bonds within the carboxylate groups.
For the ethanolammonium cation, characteristic peaks would arise from the N-H stretching of the ammonium group (typically a broad band in the 3300-2500 cm⁻¹ region), O-H stretching (around 3400-3200 cm⁻¹), C-H stretching (around 3000-2850 cm⁻¹), N-H bending (around 1600 cm⁻¹), O-H bending, and C-N and C-O stretching vibrations (in the fingerprint region below 1500 cm⁻¹).
The table below summarizes the expected key FTIR absorption bands based on data from related oxalate and ammonium compounds. nih.govnist.govresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | ~3400 - 3200 |
| N-H Stretch | Ammonium (-NH₃⁺) | ~3300 - 2500 (broad) |
| C-H Stretch | Alkyl (-CH₂) | ~3000 - 2850 |
| Asymmetric C=O Stretch | Oxalate (-COO⁻) | ~1630 |
| N-H Bend | Ammonium (-NH₃⁺) | ~1600 |
| Symmetric C-O Stretch | Oxalate (-COO⁻) | ~1315 |
| OCO Bend | Oxalate (-COO⁻) | ~770 - 810 |
| C-C Stretch | Oxalate (C-C) | ~490 - 512 |
Note: These are approximate values and can shift based on the specific crystalline environment and hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei. For 2-Aminoethanolethanedioate, ¹H and ¹³C NMR are the most relevant techniques.
In the ¹H NMR spectrum, the protons of the ethanolammonium cation would give rise to distinct signals. The two methylene (B1212753) groups (-CH₂-) would appear as multiplets, with the group attached to the oxygen (-O-CH₂) being more deshielded (shifted downfield to a higher ppm value) than the group attached to the nitrogen (-N-CH₂-). chemistrysteps.compressbooks.pub The chemical shifts of the protons on the -OH and -NH₃⁺ groups are often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. pdx.edu
In the ¹³C NMR spectrum, two signals would be expected for the ethanolammonium cation, corresponding to the two inequivalent carbon atoms. The carbon atom bonded to the hydroxyl group (C-O) would resonate at a higher chemical shift (downfield) compared to the carbon atom bonded to the ammonium group (C-N). chemistrysteps.com The oxalate anion would typically show a single ¹³C signal for its two equivalent carboxylate carbons, appearing in the highly deshielded region characteristic of carbonyl/carboxyl carbons (around 160-175 ppm). soton.ac.ukresearchgate.net
The following table presents predicted chemical shifts for 2-Aminoethanolethanedioate in an aqueous solvent like D₂O, based on typical values for similar functional groups. chemistrysteps.compressbooks.pubpdx.edustackexchange.com
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | HO-CH₂ -CH₂-NH₃⁺ | ~3.7 - 3.9 |
| ¹H | HO-CH₂-CH₂ -NH₃⁺ | ~3.0 - 3.2 |
| ¹³C | HO-C H₂-CH₂-NH₃⁺ | ~58 - 62 |
| ¹³C | HO-CH₂-C H₂-NH₃⁺ | ~40 - 44 |
| ¹³C | ⁻OOC-COO⁻ | ~165 - 170 |
Note: These are estimated values. Actual chemical shifts depend on experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. nih.gov The applicability of this technique depends on the presence of chromophores—parts of a molecule that absorb light.
The 2-Aminoethanolethanedioate compound is composed of an ethanolammonium cation and an oxalate anion. Neither of these ions contains an extensive system of conjugated π-bonds, which are the most common chromophores that absorb in the 200-800 nm range. Saturated systems like the ethanolammonium cation require high-energy, short-wavelength UV light (<200 nm) to induce σ → σ* (sigma to sigma star) or n → σ* (non-bonding to sigma star) electronic transitions. These transitions are typically outside the range of standard UV-Vis spectrophotometers. nih.gov
The oxalate anion also lacks significant absorption in the near-UV and visible regions. Studies on simple oxalates, like sodium oxalate, show a UV cut-off wavelength around 230 nm, with no distinct absorption peaks at longer wavelengths. nih.gov Therefore, an aqueous solution of 2-Aminoethanolethanedioate is expected to be colorless and exhibit minimal to no significant absorbance in the 200-800 nm range.
Raman Spectroscopy for Vibrational Fingerprinting and Structural Information
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. csic.es Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the oxalate anion.
The oxalate anion's vibrational modes are well-characterized by Raman spectroscopy. The symmetric stretching of the C-O bonds and the C-C stretching vibration are typically strong and easily identifiable. nih.gov Raman spectroscopy has been effectively used to distinguish between the planar (D₂h) and non-planar (D₂d) conformations of the oxalate anion, as the rule of mutual exclusion applies to the centrosymmetric D₂h structure (vibrations are either Raman or IR active, but not both), while this rule breaks down for the D₂d structure. walisongo.ac.id
The ethanolammonium cation will also exhibit Raman active modes, such as C-C and C-N stretching, although these may be weaker compared to the signals from the oxalate anion.
Based on experimental data for sodium oxalate and other metal oxalates, the following table lists the prominent Raman shifts expected for the oxalate moiety of 2-Aminoethanolethanedioate. nih.govresearchgate.net
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| Symmetric C=O Stretch | Oxalate (-COO⁻) | ~1460 - 1480 |
| Symmetric C-O Stretch | Oxalate (-COO⁻) | ~1314 |
| OCO Bend | Oxalate (-COO⁻) | ~809 |
| C-C Stretch | Oxalate (C-C) | ~490 |
| CCO Bend | Oxalate (-COO⁻) | ~159 |
Note: The exact positions of Raman bands can be influenced by the cation and the crystal structure.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. osti.goveag.com In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
For 2-Aminoethanolethanedioate (C₂H₇NO·C₂H₂O₄ -> [NH₃CH₂CH₂OH]⁺[C₂O₄H]⁻), an XPS analysis would provide detailed information on the C 1s, O 1s, and N 1s core levels.
C 1s Spectrum: The C 1s region would be complex, with multiple peaks corresponding to the different carbon environments. We would expect to resolve signals for C-C/C-H bonds in the ethanolamine (B43304) backbone, C-N bonds, C-O bonds, and the carboxylate carbons (O-C=O) of the oxalate. The binding energy increases with the oxidation state and the electronegativity of the attached atoms. eag.com
O 1s Spectrum: The O 1s spectrum would show components corresponding to the hydroxyl group (-OH) of the cation and the carboxylate groups (-COO⁻) of the anion. These would likely have slightly different binding energies.
N 1s Spectrum: The N 1s spectrum would show a single major component corresponding to the protonated amino group (-NH₃⁺). Its binding energy would be higher than that of a neutral amine (-NH₂) due to the positive charge. diva-portal.org
The following table provides estimated binding energies for the different chemical states in 2-Aminoethanolethanedioate, based on literature values for similar functional groups. eag.comdiva-portal.orgresearchgate.net
| Core Level | Functional Group / Chemical State | Estimated Binding Energy (eV) |
| C 1s | C -N | ~286.0 - 286.5 |
| C 1s | C -OH | ~286.5 - 287.0 |
| C 1s | O=C -O⁻ (Oxalate) | ~288.5 - 289.0 |
| O 1s | C-OH | ~532.5 - 533.0 |
| O 1s | O=C-O ⁻ (Oxalate) | ~531.0 - 531.5 |
| N 1s | -N H₃⁺ | ~401.0 - 402.0 |
Note: Absolute binding energies can be affected by surface charging and the reference used for calibration.
Thermogravimetric and Differential Thermal Analysis for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for understanding the thermal stability and decomposition pathways of chemical compounds. For 2-Aminoethanolethanedioate, these analyses reveal a multi-stage decomposition process. While specific studies on the pure compound are limited, analysis of related metal-oxalate-ethanolamine complexes provides insight into its likely thermal behavior akjournals.com.
The decomposition of 2-Aminoethanolethanedioate is expected to initiate at temperatures around 100°C, indicating moderate thermal stability akjournals.com. The process typically occurs in distinct steps, which can be identified by weight loss in the TGA curve and corresponding endothermic or exothermic peaks in the DTA curve.
Stage 1: Decomposition of the 2-Aminoethanol Moiety The initial stage of decomposition involves the breakdown of the 2-aminoethanol component of the salt. This process is generally observed as the first significant weight loss event.
Stage 2: Decomposition of the Ethanedioate Moiety Following the decomposition of the amino alcohol, the ethanedioate (oxalate) portion breaks down. This decomposition is often complex and can result in the formation of gaseous products such as carbon monoxide and carbon dioxide akjournals.com. The DTA curve may show endothermic peaks associated with the breakdown of the oxalate structure akjournals.com.
The table below outlines the proposed thermal decomposition pathway for 2-Aminoethanolethanedioate based on analyses of structurally related compounds.
| Stage | Temperature Range (°C) | Proposed Process | Weight Loss (%) (Theoretical) | DTA Peak Type |
| 1 | 100 - 250 | Decomposition and volatilization of the 2-aminoethanol component. | ~40.4% | Endothermic |
| 2 | 250 - 400 | Decomposition of the ethanedioate component into gaseous products (CO, CO₂). | ~59.6% | Endothermic/Exothermic |
Note: The temperature ranges and weight loss percentages are illustrative and based on the analysis of related compounds. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Upon ionization, typically through techniques like electrospray ionization (ESI), the individual ions would be detected. The 2-aminoethanol cation ([HOCH₂CH₂NH₃]⁺) would have a mass-to-charge ratio (m/z) of 62.07, and the ethanedioate anion ([C₂O₄]²⁻) would have an m/z of 88.02 (or its protonated form, hydrogen oxalate [HC₂O₄]⁻, at m/z 89.02 in negative ion mode).
The fragmentation of the 2-aminoethanol cation would likely proceed through characteristic pathways for amino alcohols. Common fragmentation patterns include:
Loss of water (H₂O): A neutral loss of 18 Da, resulting in a fragment ion at m/z 44.05.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of an iminium ion. This would result in a fragment at m/z 30.03 ([CH₂NH₂]⁺).
Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da, although this is generally less common for primary amines compared to other fragmentation pathways.
The ethanedioate or hydrogen oxalate anion in negative ion mode would likely show a characteristic loss of carbon dioxide (CO₂), a neutral loss of 44 Da, resulting in a formate (B1220265) anion ([CHO₂]⁻) at m/z 45.02.
The following table summarizes the predicted key fragments for the components of 2-Aminoethanolethanedioate in a mass spectrometry experiment.
| Precursor Ion | Predicted Fragment Ion | m/z of Fragment | Neutral Loss |
| [HOCH₂CH₂NH₃]⁺ | [C₂H₆N]⁺ | 44.05 | H₂O |
| [HOCH₂CH₂NH₃]⁺ | [CH₄N]⁺ | 30.03 | CH₂O |
| [HC₂O₄]⁻ | [CHO₂]⁻ | 45.02 | CO₂ |
Note: These fragmentation patterns are predictive and based on the general principles of mass spectrometry for the individual components. Experimental verification is required for confirmation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecular systems. chemrxiv.orgnih.gov For 2-Aminoethanolethanedioate, DFT would be the primary method to elucidate a wide range of its chemical and physical properties.
Electronic Structure Calculations
An investigation into the electronic structure of 2-Aminoethanolethanedioate would focus on fundamental properties that govern its reactivity and stability. Calculations would typically determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the compound's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT would be used to map the electrostatic potential (ESP) surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it interacts with other chemical species. While studies on mixed ligand complexes involving oxalic acid have utilized DFT for such electronic structure analyses, specific data for 2-Aminoethanolethanedioate is absent from the literature.
Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Comparing this predicted spectrum with experimental data helps in assigning specific vibrational modes to the functional groups within the ethanolammonium and ethanedioate ions. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govacademie-sciences.fr These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. However, no published studies have reported these predicted spectroscopic parameters for 2-Aminoethanolethanedioate.
Conformational Analysis and Energy Landscapes
The 2-aminoethanol (ethanolammonium) cation is a flexible molecule that can adopt various three-dimensional arrangements, or conformations, due to rotation around its single bonds. A conformational analysis using DFT would involve systematically rotating these bonds and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which identifies the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com Understanding the preferred conformation is essential as it influences the compound's physical properties and biological activity. For the 2-Aminoethanolethanedioate salt, this analysis would reveal the most likely spatial arrangement of the cation in relation to the anion, but specific energy landscape data for this compound has not been published.
Intermolecular Interaction Analysis (e.g., hydrogen bonding, van der Waals)
The structure and stability of the 2-Aminoethanolethanedioate salt are dominated by non-covalent intermolecular interactions. The primary interactions would be the strong hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) and hydroxyl group (-OH) of the ethanolammonium cation and the carboxylate groups (-COO⁻) of the ethanedioate anion. DFT calculations can precisely model these interactions, providing information on bond distances, angles, and, most importantly, interaction energies. Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be used to visualize and quantify these hydrogen bonds, as well as weaker van der Waals forces. Studies on related ammonium oxalate (B1200264) systems confirm the importance of these interactions in forming complex networks, but a detailed quantitative analysis for 2-Aminoethanolethanedioate is not available. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling can be employed to study the formation of 2-Aminoethanolethanedioate from its constituent molecules, ethanolamine (B43304) and ethanedioic acid. This would involve mapping the reaction pathway, which is an acid-base neutralization. DFT calculations would be used to locate the transition state structure—the highest energy point along the reaction coordinate. Characterizing the transition state and calculating the activation energy provide fundamental insights into the reaction kinetics. While the reaction mechanism for amine-acid reactions is generally well-understood, specific computational modeling and transition state characterization for the formation of this compound have not been reported in the literature.
Solid-State Property Prediction and Crystal Structure Prediction
Crystal Structure Prediction (CSP) is a computational technique used to predict the most stable crystal packing arrangement of a molecule based solely on its chemical diagram. xtalpi.comuspex-team.org For 2-Aminoethanolethanedioate, CSP methods would generate a multitude of plausible crystal structures (polymorphs) and rank them based on their calculated lattice energies. This allows for the identification of the thermodynamically most stable crystal form. These predicted structures provide detailed information on unit cell parameters, space groups, and the network of intermolecular interactions in the solid state. Although crystal structures for analogous compounds like ethylammonium (B1618946) hydrogen oxalate have been experimentally determined and reported, a theoretical CSP study specifically for 2-Aminoethanolethanedioate is not found in the surveyed literature. researchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like 2-Aminoethanolethanedioate, MD simulations could provide profound insights into its behavior at the atomic level in both solution and the solid state. This would involve creating a computational model where the forces between the 2-hydroxyethylammonium cations and ethanedioate anions, as well as any solvent molecules, are defined by a force field. By solving Newton's equations of motion for this system, a trajectory that describes how the positions and velocities of particles evolve over time can be generated and analyzed.
Simulating Solution Behavior and Intermolecular Interactions
An MD simulation of 2-Aminoethanolethanedioate in an aqueous solution would illuminate the complex interplay of ion-ion, ion-solvent, and solvent-solvent interactions. The primary focus would be on understanding how the ions dissociate and become solvated, and the nature of the non-covalent interactions that govern the solution's properties.
Key analyses would include the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For instance, RDFs between the ammonium group (-NH3+) of the cation and the carboxylate groups (-COO-) of the anion would reveal the extent of ion pairing. Similarly, RDFs between the ions and surrounding water molecules would detail the structure and size of the hydration shells.
Hydrogen bonding is a critical intermolecular interaction in this system. Simulations would quantify the average number, lifetime, and geometry of hydrogen bonds formed between:
The cation's hydroxyl (-OH) and ammonium (-NH3+) groups and water molecules.
The anion's carboxylate groups and water molecules.
The cation and the anion directly.
This data provides a molecular-level explanation for the macroscopic thermodynamic properties of the solution.
Table 1: Hypothetical Radial Distribution Function Peak Data for Aqueous 2-Aminoethanolethanedioate This table illustrates the type of data that would be obtained from an MD simulation to describe the average distances between interacting atomic sites in solution.
| Interacting Pair | Peak Distance (Å) | Coordination Number (First Solvation Shell) |
| Cation (-NH3+) Nitrogen – Anion (-COO-) Oxygen | 2.8 | 1.2 |
| Cation (-OH) Oxygen – Water Oxygen | 2.7 | 2.5 |
| Cation (-NH3+) Nitrogen – Water Oxygen | 2.9 | 4.1 |
| Anion (-COO-) Oxygen – Water Hydrogen | 1.8 | 3.3 |
Investigating Crystal Lattice Dynamics
In the solid state, 2-Aminoethanolethanedioate forms a crystal lattice held together by strong electrostatic interactions and a network of hydrogen bonds. MD simulations of the crystal can reveal information about the stability of the lattice, its vibrational properties (phonons), and its response to changes in temperature and pressure.
By simulating the crystal at various temperatures, one could calculate key structural and dynamic properties. The lattice parameters (the dimensions of the unit cell) could be monitored to compute the coefficient of thermal expansion. The mean square displacement (MSD) of atoms from their equilibrium lattice positions would provide insight into the vibrational motion and could be used to predict the melting point of the crystal. Analysis of the collective motions of the atoms allows for the calculation of the phonon density of states, which is directly related to the material's heat capacity and thermal conductivity.
Table 2: Illustrative Simulation Parameters for Crystal Lattice Dynamics This table shows typical parameters that would be defined for a solid-state MD simulation of 2-Aminoethanolethanedioate.
| Parameter | Value / Description |
| System Size | 10x10x10 supercell of the crystallographic unit cell |
| Force Field | CHARMM or AMBER |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 50 nanoseconds |
| Time Step | 1 femtosecond |
Further analysis could involve calculating mechanical properties such as the bulk modulus by simulating the crystal under different pressures and observing the change in volume. These computational investigations provide a bridge between the atomic-scale structure and the macroscopic properties of the material.
Solution Chemistry and Complexation Equilibria
Chelation Chemistry and Metal-Ligand Interactions
The presence of both a potential bidentate chelating agent (oxalate) and a ligand with a primary amine and a hydroxyl group (2-aminoethanol) in 2-Aminoethanolethanedioate suggests a rich chelation chemistry. The interactions of this compound with metal cations can involve either the oxalate (B1200264) anion, the 2-aminoethanol molecule, or a combination of both, leading to the formation of various complex species.
Research has demonstrated the formation of complexes between bivalent metal cations and a combination of oxalate and 2-aminoethanol. nih.gov In these interactions, both the oxalate anion and the 2-aminoethanol molecule can coordinate with the metal center. The oxalate ion typically acts as a bidentate ligand, binding to the metal ion through two of its oxygen atoms to form a stable five-membered ring. The 2-aminoethanol can coordinate through the lone pair of electrons on the nitrogen atom of the amino group and potentially through the oxygen of the hydroxyl group, although coordination through the nitrogen is more common.
Studies on the reaction of various bivalent metal oxalates (where M = Mn, Co, Ni, Cu, Zn, and Cd) with 2-aminoethanol have led to the isolation of several distinct complexes. The empirical formulas of these compounds, determined through elemental analysis, indicate the formation of mixed-ligand or adduct-type structures. nih.gov
| Metal Cation (M²⁺) | Empirical Formula of the Isolated Complex |
|---|---|
| Mn²⁺ | MnC₂O₄·HOCH₂CH₂NH₂·H₂O |
| Co²⁺ | CoC₂O₄·2(HOCH₂CH₂NH₂) |
| Ni²⁺ | Ni₂(C₂O₄)₂·5(HOCH₂CH₂NH₂)·3H₂O |
| Cu²⁺ | Cu₂(C₂O₄)₂·5(HOCH₂CH₂NH₂) |
| Zn²⁺ | Zn₂(C₂O₄)₂·5(HOCH₂CH₂NH₂)·2H₂O |
| Cd²⁺ | Cd₂(C₂O₄)₂·HOCH₂CH₂NH₂·2H₂O |
The formation of these complexes demonstrates the ability of the components of 2-Aminoethanolethanedioate to engage in metal-ligand interactions. The varying stoichiometries of 2-aminoethanol in the isolated complexes suggest that the coordination is influenced by the nature of the central metal ion. nih.gov
While the formation of metal complexes with 2-aminoethanol and oxalate is established, detailed thermodynamic data, such as stability constants for these specific mixed-ligand systems, are not extensively available in the literature. However, the stability of metal-oxalate complexes has been widely studied, and stability constants for various metal cations have been determined. These values provide an insight into the strength of the metal-oxalate interaction, which is a key component of the chelation behavior of 2-Aminoethanolethanedioate.
M²⁺ + C₂O₄²⁻ ⇌ M(C₂O₄) (K₁) M(C₂O₄) + C₂O₄²⁻ ⇌ M(C₂O₄)₂²⁻ (K₂)
| Metal Cation | log β₁ | log β₂ | Reference |
|---|---|---|---|
| Mg²⁺ | 3.43 | - | researchgate.net |
| Ca²⁺ | 3.0 | - | rsc.org |
| Mn²⁺ | 3.9 | 5.7 | rsc.org |
| Fe²⁺ | 4.7 | - | rsc.org |
| Co²⁺ | 4.7 | - | rsc.org |
| Ni²⁺ | 5.3 | - | rsc.org |
| Cu²⁺ | 6.2 | 10.3 | rsc.org |
| Zn²⁺ | 4.9 | - | rsc.org |
| Cd²⁺ | 3.7 | 5.7 | rsc.org |
| Pd²⁺ | 9.04 | 13.1 | researchgate.net |
| NpO₂⁺ | 4.53 | 6.22 |
Thermodynamic analysis of metal-oxalate complexation often reveals an exothermic reaction, as indicated by negative enthalpy changes (ΔH). For instance, the complexation of NpO₂⁺ with oxalate is an exothermic process, with the stability of the complexes decreasing as temperature increases. The entropy change (ΔS) for these reactions is typically positive, contributing favorably to the Gibbs free energy of complex formation.
The structure of the ligands plays a crucial role in the stability of the resulting metal complexes. The oxalate ion, as a bidentate chelating agent, forms a five-membered ring with a metal ion. This chelate effect significantly enhances the stability of the complex compared to coordination with two monodentate ligands of similar basicity.
In the case of 2-aminoethanol, both the amino group and the hydroxyl group are potential coordination sites. The presence of the hydroxyl group can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability of the metal complex. The relative basicity of the donor atoms is also a key factor; generally, for a given metal ion, more basic ligands form more stable complexes.
The thermal stability of the isolated M(II) oxalate-2-ethanolamine complexes provides some indication of their relative stabilities. Thermogravimetric analysis has shown that these complexes generally begin to decompose at around 100°C, suggesting they are not exceptionally stable at elevated temperatures. The decomposition often proceeds in a stepwise manner, with the loss of water and 2-aminoethanol molecules at different temperatures. nih.gov
Acid-Base Equilibria and Protonation States in Solution
The acid-base properties of 2-Aminoethanolethanedioate in aqueous solution are determined by the acidic and basic nature of its constituent ions. The 2-aminoethanol component is a weak base, and its conjugate acid, the 2-aminoethan-1-ammonium ion (HOCH₂CH₂NH₃⁺), is a weak acid. Oxalic acid is a diprotic weak acid.
In solution, an equilibrium is established between the various protonated and deprotonated forms of these species. The relevant acid dissociation constants (pKa values) govern the concentrations of each species at a given pH.
| Species | Equilibrium | pKa | Reference |
|---|---|---|---|
| Oxalic Acid (H₂C₂O₄) | H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ | 1.25 | Generic |
| Bioxalate (HC₂O₄⁻) | HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺ | 4.27 | Generic |
| 2-Aminoethan-1-ammonium ion (HOCH₂CH₂NH₃⁺) | HOCH₂CH₂NH₃⁺ ⇌ HOCH₂CH₂NH₂ + H⁺ | 9.50 |
Based on these pKa values, in a neutral aqueous solution (pH ≈ 7), the predominant species will be the 2-aminoethan-1-ammonium cation (HOCH₂CH₂NH₃⁺) and the oxalate dianion (C₂O₄²⁻). In strongly acidic solutions, the oxalate will be protonated to form bioxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), while the 2-aminoethanol will remain in its protonated ammonium (B1175870) form. In strongly basic solutions, the 2-aminoethan-1-ammonium ion will deprotonate to form the neutral 2-aminoethanol molecule (HOCH₂CH₂NH₂), and the oxalate will remain in its fully deprotonated state.
The protonation state of 2-Aminoethanolethanedioate in solution is thus highly dependent on the pH of the medium. The buffering capacity of the solution will be greatest around the pKa values of the constituent ions.
Solubility Behavior in Multi-Component Systems
The solubility of 2-Aminoethanolethanedioate is influenced by factors such as temperature, pH, and the presence of other solutes. The study of solubility in multi-component systems is crucial for understanding its behavior in various applications, and this is often visualized through the construction of polythermal solubility diagrams.
Polythermal solubility diagrams illustrate the solubility of a substance as a function of temperature in a multi-component system. These diagrams are constructed by determining the saturation concentrations of the components over a range of temperatures.
A study of the ternary system involving urea, monoethanolammonium oxalate (a form of 2-Aminoethanolethanedioate), and water provides a valuable model for the solubility behavior of this compound. The polythermal solubility diagram for this system was constructed over a temperature range of -11.2 to 61°C.
The diagram delineates several crystallization fields, corresponding to the saturation of different solid phases: ice, urea, and monoethanolammonium oxalate. The boundaries of these fields represent the conditions under which the solution is saturated with respect to a particular component. The points where multiple crystallization fields meet are eutectic or peritectic points, where the solution is saturated with respect to more than one solid phase.
In the studied system, a new solid phase, ureamonoethanolammonium oxalate, was also identified, indicating the potential for the formation of co-crystals or double salts in multi-component systems containing 2-Aminoethanolethanedioate. The formation of this new phase was confirmed by various analytical methods, including infrared spectroscopy and X-ray phase analysis.
The solubility of ammonium oxalate, a related compound, in water has been shown to increase with temperature. This trend is typical for many salts and suggests that the solubility of 2-Aminoethanolethanedioate in aqueous systems is also likely to increase with rising temperature. The presence of other salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the target compound. For instance, ammonium sulfate (B86663) has been shown to decrease the solubility of ammonium oxalate salts.
The analysis of polythermal solubility diagrams is essential for processes such as crystallization, purification, and formulation, as it allows for the precise control of the conditions required to obtain a desired solid phase.
Material Science and Catalytic Applications
Role in Advanced Materials Formulation
In the formulation of advanced materials, 2-Aminoethanolethanedioate serves multiple functions, primarily in the development of conductive inks for printed electronics. These inks, often based on Metal-Organic Decomposition (MOD), provide a cost-effective and scalable alternative to traditional lithographic processes. researchgate.net
Precursor in Metal-Organic Decomposition (MOD) Inks
MOD inks are a class of particle-free inks that consist of metal salts or complexes dissolved in a solvent. researchgate.netresearchgate.net This composition offers advantages such as excellent stability, simple preparation, and a longer shelf life compared to nanoparticle-based inks. researchgate.netresearchgate.net The 2-aminoethanol component of 2-Aminoethanolethanedioate can act as a complexing agent for metal salts, such as copper formate (B1220265) or silver oxalate (B1200264), which are common precursors in MOD inks. researchgate.netrsc.org
The formation of these metal-amine complexes is crucial for several reasons:
Stability: It prevents the premature oxidation of the metal, as the metal exists in its ionic state within the ink. rsc.orglifescienceglobal.com
Solubility: The amine ligand can improve the solubility of the metal salt in the chosen solvent system, which can even include water. rsc.org
Lower Processing Temperatures: Complexing metal formates with amines can significantly reduce the decomposition temperature required to form a conductive metal film. rsc.org This allows for the use of low-cost, flexible substrates like paper or plastic in printed electronics. researchgate.netrsc.org
For instance, in copper-based MOD inks, amines are used to form aqueous copper formate amine complexes, which are stable in air and can be processed at temperatures as low as 100°C. rsc.org
Ligand in Complexation for Material Synthesis
The 2-aminoethanol portion of 2-Aminoethanolethanedioate functions as a ligand, donating its lone pair of electrons from the nitrogen atom to a central metal ion to form a coordination complex. google.com This complexation is the fundamental principle behind its use in MOD inks and other material synthesis applications. researchgate.netrsc.org Polytopic ligands, which have multiple binding sites, are widely used in coordination chemistry to create a variety of mono- and polynuclear complexes. researchgate.net The ability of amine ligands to frame and bridge metal centers is essential for building the desired molecular architecture for specific materials. researchgate.net
The properties of the amine ligand itself play a critical role in the characteristics of the resulting metal-organic complex. In the synthesis of conductive inks, various amines are investigated to optimize the formulation. The choice of ligand influences the decomposition temperature and the ultimate properties of the sintered metal film. rsc.orgrsc.org
Influence on Film Morphology and Electrical Performance in Conductive Inks
The selection of the amine ligand, such as the 2-aminoethanol in 2-Aminoethanolethanedioate, has a direct and significant impact on the final properties of the conductive films produced from MOD inks. rsc.org The ligand's characteristics, including its boiling point and coordination strength with the metal ion, govern the thermolysis reaction during the sintering process. rsc.org
During sintering, the organic components, including the amine ligand, are decomposed, leaving behind a film of the pure metal. The manner in which the amine ligand is released affects the resulting particle size of the sintered metal. rsc.org This particle size, in turn, is a key determinant of the film's morphology and its electrical performance. rsc.org Research on copper formate-based molecular inks has established correlations between the properties of the amine ligands and the morphology and electrical conductivity of the resulting copper films. rsc.org For example, a well-formulated copper MOD ink can achieve high electrical conductivity, reaching up to 35 MS/m, which is over 50% of the conductivity of bulk copper. rsc.org Similarly, silver-based MOD inks using amine complexes can yield resistivities as low as 6 x 10⁻⁸ Ω·m, approaching that of bulk silver. researchgate.net
| Property | Influence of Amine Ligand (e.g., 2-Aminoethanol) | Resulting Film Characteristic | Source |
|---|---|---|---|
| Decomposition Temperature | Complexation with metal formate lowers the required temperature for thermal decomposition. | Enables low-temperature sintering compatible with flexible substrates. | rsc.org |
| Film Morphology | The fraction of amine ligand released during thermolysis affects the sintered particle size. | Governs the packing density and structure of the conductive film. | rsc.org |
| Electrical Conductivity | Particle size and film morphology are directly correlated with electrical properties. | Can achieve high conductivity, e.g., 35 MS/m for copper films. | rsc.orgrsc.org |
| Ink Stability | Forms stable metal-organic complexes, preventing oxidation of the metal precursor. | Provides a long shelf life and prevents nozzle clogging during printing. | researchgate.netrsc.org |
Catalytic Roles and Mechanisms
The functional groups within 2-Aminoethanolethanedioate also suggest its utility as a component in catalytic systems. The amine group can participate directly in reactions or act as a ligand to stabilize catalytically active metal centers.
Components in Heterogeneous and Homogeneous Catalytic Systems
Catalysts are broadly classified as either heterogeneous or homogeneous. savemyexams.com
Homogeneous catalysts exist in the same phase as the reactants, for example, a soluble catalyst in a liquid-phase reaction. wikipedia.org They often offer high selectivity and activity because all catalyst atoms are accessible. researchgate.net
Heterogeneous catalysts are in a different phase from the reactants, such as a solid catalyst in a gas-phase reaction. savemyexams.com A primary advantage is the ease of separation of the catalyst from the products. researchgate.net
2-Aminoethanolethanedioate can be envisioned as a component in both types of systems. In homogeneous catalysis , the molecule could act as a soluble ligand for a metal catalyst, modifying its electronic properties and steric environment to control activity and selectivity. wikipedia.org Transition metal ions are often used in homogeneous catalysis because their ability to change oxidation states facilitates redox reactions. savemyexams.com
In heterogeneous catalysis , primary amines have been successfully immobilized on solid supports, such as polystyrene, to create recyclable catalysts. nih.gov In such a scenario, 2-Aminoethanolethanedioate could be anchored to a solid support, leveraging the benefits of easy separation while presenting its amine functionality to the reactants. nih.gov The mode of action for such solid catalysts typically involves the adsorption of reactants onto the catalyst surface, weakening of their internal bonds, reaction, and subsequent desorption of the products. savemyexams.com
Degradation Studies and Environmental Aspects
Oxidative Degradation Pathways
Oxidative degradation is a significant factor in the breakdown of 2-aminoethanol. The process is complex, involving a series of reactions initiated by the presence of oxygen. Studies have shown that the degradation products formed at various oxygen concentrations are generally consistent with those reported in previous literature. ntnu.noresearchgate.net The analysis of both liquid and gas phase ammonia (B1221849), along with the parent amine in the solvent, provides a comprehensive overview of the degradation process in the MEA system. ntnu.no
The oxidative degradation of 2-aminoethanol (MEA) results in a variety of chemical products. The specific compounds formed can be influenced by process conditions, but a number of common degradation products have been consistently identified in laboratory studies. These products arise from a complex network of chemical reactions involving the amine.
The table below lists some of the key degradation products identified during the oxidative degradation of MEA.
| Degradation Product Name | Abbreviation |
| N,N'-bis(2-hydroxyethyl)oxamide | BHEOX |
| N-(2-hydroxyethyl)acetamide | HEA |
| N-(2-hydroxyethyl)ethylenediamine | HEEDA/AEEA |
| N-(2-hydroxyethyl)formamide | HEF |
| N-(2-hydroxyethyl)-glycine | HEGly |
| N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]-acetamide | HEHEAA |
| N-(2-hydroxyethyl)imidazole | HEI |
| 2-oxazolidinone (B127357) | OZD |
Data sourced from Vevelstad et al., 2014. researchgate.net
Both temperature and oxygen concentration are critical factors that influence the rate of 2-aminoethanol degradation. Research indicates that an increase in either parameter accelerates the degradation process. researchgate.net However, the relative impact of each varies.
Studies have demonstrated that temperature has a more significant effect on the loss of MEA than the concentration of oxygen. ntnu.noresearchgate.net For instance, increasing the temperature from 55°C to 75°C was found to have a greater impact on MEA loss than increasing the oxygen concentration from 21% to 98%. ntnu.noresearchgate.net At 55°C, the amine concentration tends to decrease almost linearly over time, whereas at 75°C, the degradation rate shows a slight decrease over time, which may be attributed to the rate being a first-order function of the MEA concentration. ntnu.no
The kinetics are also clearly dependent on oxygen levels. In one study at 328 K (55°C), the initial degradation rate at an oxygen concentration of 98% was 2.3 times higher than the rate at 21% oxygen. ntnu.no While both factors increase degradation, the formation rates of individual degradation products can be affected differently by temperature and oxygen levels, leading to complex product concentration profiles over time. ntnu.noresearchgate.net
The table below summarizes the general influence of these two parameters on the degradation rate of MEA.
| Parameter | Effect on Degradation Rate | Key Findings |
| Temperature | Increasing temperature significantly increases the degradation rate. | Considered to have a higher impact on MEA loss than oxygen concentration. ntnu.noresearchgate.net |
| Oxygen Concentration | Increasing oxygen concentration increases the degradation rate. | The effect is significant but generally less pronounced than that of temperature. ntnu.no |
Thermal Decomposition Processes
Thermal decomposition is the breakdown of a compound at elevated temperatures. For pure 2-aminoethanol (MEA), thermal decomposition has been observed to begin at approximately 89.7°C. researchgate.net In industrial processes where CO2 is present, MEA can form carbamates. These carbamates can undergo further reactions, such as ring closure, to form degradation products like 2-oxazolidinone (OZD). researchgate.net This process is a key pathway for thermal degradation in carbon capture systems. While 2-aminoethanol is relatively stable in the absence of CO2, its stability decreases in the presence of CO2 at high temperatures, leading to the formation of various degradation products. nih.gov
Environmental Relevance of Degradation Products and Their Fate
The degradation of 2-aminoethanol can lead to the formation of products with potential environmental relevance. Among the final oxidative degradation products are ammonia (NH3), nitrite (B80452) (NO2-), and nitrate (B79036) (NO3-). researchgate.net The release of these nitrogenous compounds into the environment is a concern. Ammonia is a known aquatic toxicant, and nitrites and nitrates can contribute to eutrophication in water bodies. The formation of these compounds represents a potential environmental impact that must be managed in industrial settings using 2-aminoethanol. researchgate.net The ultimate fate of the more complex organic degradation products in the environment is a subject of ongoing study.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of 2-Aminoethanolethanedioate is predicated on the acid-base reaction between 2-aminoethanol and oxalic acid. Future research could focus on optimizing and diversifying the synthetic methodologies to control the salt's physical properties, such as crystal size and morphology, which are crucial for various applications.
One promising avenue is the exploration of solution-based crystallization with a focus on solvent effects. The choice of solvent can significantly influence the crystal habit and purity of the final product. A systematic study of different solvents, including polar protic, polar aprotic, and nonpolar solvents, could lead to the development of methods for producing crystals with desired characteristics.
Another area for investigation is mechanochemistry , which involves the use of mechanical force to induce chemical reactions. Ball milling of 2-aminoethanol and oxalic acid could offer a solvent-free, environmentally friendly, and scalable method for the synthesis of 2-Aminoethanolethanedioate. This approach could also potentially lead to the formation of novel polymorphic forms of the salt with distinct properties.
Furthermore, flow chemistry presents an opportunity for the continuous and controlled production of 2-Aminoethanolethanedioate. A continuous flow reactor could allow for precise control over reaction parameters such as stoichiometry, temperature, and mixing, leading to a highly consistent and pure product.
| Synthetic Method | Potential Advantages | Key Parameters to Investigate |
| Solution-based Crystallization | Control over crystal size and morphology | Solvent type, concentration, temperature, cooling rate |
| Mechanochemistry (Ball Milling) | Solvent-free, scalable, potential for new polymorphs | Milling frequency, time, ball-to-powder ratio |
| Flow Chemistry | Continuous production, high consistency, precise control | Flow rates, reactor design, temperature, concentration |
Application of Advanced Characterization Techniques Beyond Current Capabilities
A thorough understanding of the structure-property relationships of 2-Aminoethanolethanedioate will require the application of advanced characterization techniques. While standard techniques like FTIR and NMR are essential for confirming the salt's formation, more sophisticated methods can provide deeper insights.
Single-crystal X-ray diffraction would be invaluable for determining the precise crystal structure of 2-Aminoethanolethanedioate, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental for understanding the material's physical and chemical properties.
Solid-state NMR (ssNMR) could be employed to study the local environment of the atoms in the solid state, providing information that is complementary to X-ray diffraction. This technique is particularly useful for characterizing any amorphous content or multiple crystalline forms.
Thermal analysis techniques , such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), will be crucial for determining the thermal stability and decomposition pathway of the salt. Understanding its behavior at elevated temperatures is vital for potential applications in materials science.
| Characterization Technique | Information Gained | Potential Research Focus |
| Single-Crystal X-ray Diffraction | Crystal structure, bond lengths, intermolecular interactions | Elucidation of the crystal packing and hydrogen bonding network. |
| Solid-State NMR (ssNMR) | Local atomic environments, polymorphism | Identification of different crystalline forms and their relative stability. |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition products | Determination of the material's operational temperature range and degradation mechanism. |
Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches
The formation of 2-Aminoethanolethanedioate is a classic acid-base reaction. However, a deeper understanding of the reaction dynamics and the nature of the interactions within the salt can be achieved through an integrated experimental and computational approach.
Kinetic studies using techniques like stopped-flow spectroscopy could be employed to determine the rate of salt formation under various conditions. This experimental data can then be used to validate and refine computational models.
Computational chemistry , specifically Density Functional Theory (DFT), can be used to model the geometric and electronic structure of the 2-Aminoethanolethanedioate ion pair. These calculations can provide insights into the strength of the hydrogen bonds and other non-covalent interactions that govern the crystal packing. Molecular dynamics simulations could further be used to predict the material's bulk properties.
An integrated approach, where experimental results inform and are explained by computational models, will be key to developing a comprehensive understanding of this compound.
| Approach | Methodology | Projected Outcome |
| Experimental | Stopped-flow spectroscopy, isotopic labeling | Determination of reaction rates and elucidation of the proton transfer mechanism. |
| Computational | Density Functional Theory (DFT), Molecular Dynamics (MD) | Prediction of molecular structure, vibrational frequencies, and bulk properties. |
| Integrated | Combination of experimental and computational data | A comprehensive model of the formation and properties of 2-Aminoethanolethanedioate. |
Exploration of Novel Material Science Applications
The bifunctional nature of 2-Aminoethanolethanedioate, containing both hydroxyl and ammonium (B1175870) groups, as well as the carboxylate groups of the oxalate (B1200264), makes it an interesting candidate for various material science applications.
One potential application is in the development of novel precursors for functional materials . For example, the thermal decomposition of 2-Aminoethanolethanedioate could be explored as a route to synthesize mixed metal oxides if other metal ions are incorporated, or as a source of nitrogen and carbon for the synthesis of carbon-based materials.
The compound could also be investigated as a component in supramolecular chemistry . The hydrogen bonding capabilities of the hydroxyl, ammonium, and carboxylate groups could be exploited to form self-assembling structures with interesting optical or electronic properties.
Furthermore, its potential as a phase change material (PCM) for thermal energy storage could be explored. The reversible transition between solid and liquid states, accompanied by the absorption and release of a significant amount of heat, is a key characteristic of PCMs.
| Application Area | Potential Role of 2-Aminoethanolethanedioate | Research to be Conducted |
| Functional Material Precursor | Source of C, N, and O for synthesis of ceramics or carbon materials. | Controlled thermal decomposition studies and characterization of resulting materials. |
| Supramolecular Assemblies | Building block for hydrogen-bonded networks. | Co-crystallization experiments with other molecules and characterization of the resulting structures. |
| Phase Change Materials | Latent heat storage through solid-liquid transitions. | Measurement of melting point, latent heat of fusion, and thermal cycling stability. |
Comprehensive Environmental Fate and Transformation Studies
Given the widespread use of amines and the natural occurrence of oxalates, understanding the environmental fate of 2-Aminoethanolethanedioate is crucial for any potential large-scale application.
Research should focus on the biodegradation of the compound in various environmental compartments, such as soil and water. Studies should identify the microorganisms capable of degrading the salt and the metabolic pathways involved. Both of its parent compounds, 2-aminoethanol and oxalic acid, are known to be biodegradable usda.govnih.gov.
The abiotic degradation of 2-Aminoethanolethanedioate should also be investigated. This includes studying its hydrolysis and photolysis rates under different environmental conditions.
Finally, a comprehensive ecotoxicity assessment is necessary to determine the potential impact of the compound on various organisms, including algae, invertebrates, and fish. This will provide a complete picture of its environmental profile and ensure its safe use.
| Environmental Aspect | Research Focus | Key Parameters to Measure |
| Biodegradation | Identification of degrading microorganisms and metabolic pathways. | Rate of degradation (half-life), formation of intermediates. |
| Abiotic Degradation | Hydrolysis and photolysis studies. | Rate constants under different pH and light conditions. |
| Ecotoxicity | Assessment of effects on aquatic and terrestrial organisms. | LC50/EC50 values for representative species. |
Q & A
Q. What are the optimal synthetic routes for 2-Aminoethanolethanedioate, and how can purity be monitored during synthesis?
A reflux-based method using toluene/water mixtures under controlled conditions (e.g., 5–7 hours at elevated temperatures) is common for synthesizing amino-acid derivatives. Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) can monitor reaction progress, while crystallization or liquid-liquid extraction (e.g., ethyl acetate) isolates the product. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity. Validate purity using NMR and LC-MS .
Q. Which analytical techniques are most effective for characterizing 2-Aminoethanolethanedioate in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity (LOQs: 1.0–20.0 ng/mL) and specificity. For structural confirmation, combine H/C NMR with FT-IR spectroscopy. Environmental samples require solid-phase extraction (SPE) or QuEChERS to reduce matrix interference before analysis .
Q. How should 2-Aminoethanolethanedioate be stored to maintain stability in laboratory settings?
Store in airtight containers at –20°C, protected from light and moisture. Stability tests under accelerated conditions (e.g., 40°C/75% humidity) can predict degradation pathways. Monitor decomposition products via LC-MS and adjust storage protocols to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for 2-Aminoethanolethanedioate?
Contradictions often arise from methodological variability (e.g., solvent choice, exposure duration). Standardize assays using OECD guidelines:
Q. What computational tools are suitable for modeling the reactivity of 2-Aminoethanolethanedioate in catalytic systems?
Density functional theory (DFT) simulations (e.g., Gaussian 16) can predict electronic properties and reaction pathways. Pair with molecular dynamics (MD) to study solvent effects. Validate models against experimental kinetics (e.g., Arrhenius plots) and spectroscopic data. Open-source platforms like NWChem offer cost-effective alternatives .
Q. How can multi-residue analytical methods be designed to detect 2-Aminoethanolethanedioate alongside structurally similar contaminants?
Develop a LC-MS/MS method with:
- Chromatographic separation: C18 columns and gradient elution (water:acetonitrile + 0.1% formic acid).
- MRM transitions: Target precursor/product ions unique to each analyte.
- Matrix-matched calibration: Spike samples with isotopically labeled internal standards (e.g., C analogs) to correct for ion suppression .
Methodological Challenges
Q. How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?
Optimize reaction parameters via design of experiments (DoE):
Q. What safety protocols are critical when handling 2-Aminoethanolethanedioate due to its hazardous properties?
- Engineering controls: Use fume hoods and explosion-proof equipment.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Emergency measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and decontaminate with 10% ethanol/water. Document all incidents in compliance with OSHA HCS .
Data Reporting and Ethics
Q. How to structure a research paper to highlight the significance of 2-Aminoethanolethanedioate studies?
Follow a clear framework:
- Introduction: Link the compound to unresolved scientific gaps (e.g., environmental persistence of amino acid derivatives).
- Methods: Detail validation parameters (precision, accuracy, LOD/LOQ).
- Results: Use tables for processed data (e.g., kinetic constants) and append raw datasets.
- Conclusion: Propose applications (e.g., biodegradable chelators) and future work .
Q. What ethical considerations apply when publishing conflicting data on 2-Aminoethanolethanedioate?
Disclose funding sources, methodology limitations, and potential biases. Use platforms like Zenodo to share raw data and enable independent verification. Cite prior work transparently to avoid misrepresentation of contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
